molecular formula C25H22N4O4S2 B14793777 N-(1-(2-Methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide

N-(1-(2-Methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide

Cat. No.: B14793777
M. Wt: 506.6 g/mol
InChI Key: DFMQKXODCZIFPD-UHFFFAOYSA-N
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Description

N-(1-(2-Methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-Methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives, thiophene carboxylic acids, and tosyl chloride. The reaction conditions usually require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are commonly employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-Methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

N-(1-(2-Methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(2-Methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl)acetamide
  • N-(1-Benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-2-chlorobenzamide
  • 1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea

Uniqueness

N-(1-(2-Methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide is unique due to its specific structural features, such as the presence of the tosyl group and the thiophene moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H22N4O4S2

Molecular Weight

506.6 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)-3-(4-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C25H22N4O4S2/c1-16-9-11-17(12-10-16)35(31,32)22-21-23(27-19-7-4-3-6-18(19)26-21)29(13-14-33-2)24(22)28-25(30)20-8-5-15-34-20/h3-12,15H,13-14H2,1-2H3,(H,28,30)

InChI Key

DFMQKXODCZIFPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCOC)NC(=O)C5=CC=CS5

Origin of Product

United States

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